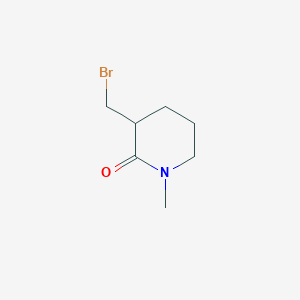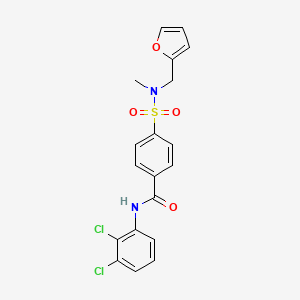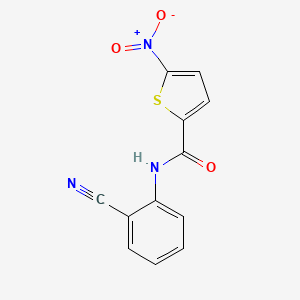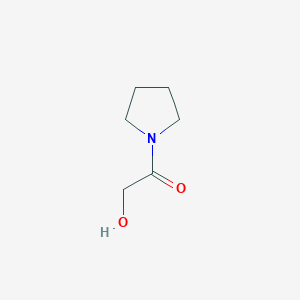
3-(Bromomethyl)-1-methylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-methylpiperidin-2-one, also known as Bmk glycidate, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C8H13BrNO2. Bmk glycidate is used in the synthesis of various compounds, and its unique properties make it an important tool in the field of chemistry.
Applications De Recherche Scientifique
Rearrangement into Functionalized Piperidines
Research into 3-(Bromomethyl)-1-methylpiperidin-2-one derivatives has shown their ability to undergo rearrangement into functionalized piperidines. For instance, 5-(bromomethyl)-1-pyrrolinium bromides can rearrange with alkoxides, leading to 2,5-dialkoxypiperidines and subsequently to 3-alkoxypiperidines. This process highlights the compound's utility in the synthesis of complex piperidine structures, which are crucial in medicinal chemistry and material science (Kimpe, Boelens, & Contreras, 1996).
Ring Contraction to Pyrrolidines
Another significant application is observed in the ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines, facilitated by boron(III) bromide. This reaction showcases the compound's potential in synthesizing pyrrolidine derivatives, a structural motif prevalent in various bioactive molecules and pharmaceuticals (Tehrani et al., 2000).
Synthesis of Dicopper(II) Complexes
In modeling the active site of type 3 copper proteins, derivatives of this compound have been utilized to synthesize dicopper(II) complexes. These complexes have enhanced our understanding of the role of thioether groups near metal sites in catecholase activity, providing insights into enzymatic functions and the design of biomimetic catalysts (Merkel et al., 2005).
Crystal Structure Analysis
The compound's derivatives are also pivotal in crystal structure analysis, providing a deeper understanding of molecular interactions and structural dynamics. For instance, the crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one have been explored, revealing intricate hydrogen bonding patterns and contributing to the field of crystallography and molecular design (Gümüş et al., 2022).
Pre-adipose Cell Line Differentiation
Beyond synthetic chemistry, this compound's framework has been implicated in biological studies, such as investigating pre-adipose cell line differentiation. These studies offer valuable insights into adipogenesis and collagen synthesis, with potential implications in understanding metabolic diseases and developing therapeutic strategies (Green & Meuth, 1974).
Mécanisme D'action
Target of Action
Brominated compounds are generally known to interact with various biological targets, influencing their function .
Mode of Action
Brominated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Brominated compounds can influence various metabolic pathways, leading to changes in the synthesis and breakdown of molecules .
Pharmacokinetics
The brominated compounds are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-1-methylpiperidin-2-one can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and cellular environment can affect the compound’s activity .
Propriétés
IUPAC Name |
3-(bromomethyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPDNFCNRVEUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909319-39-6 |
Source


|
| Record name | 3-(bromomethyl)-1-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3,5-dimethylphenyl 4-{4-[(4-chloro-3,5-dimethylphenoxy)sulfonyl]phenoxy}benzene-1-sulfonate](/img/structure/B2555905.png)
![2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2555906.png)
![N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide](/img/structure/B2555907.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2555910.png)
![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)




![4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2555921.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2555924.png)
